molecular formula C9H10O2S B8423835 5-Methyl-2,3-dihydro-1,4-benzoxathiin-7-ol

5-Methyl-2,3-dihydro-1,4-benzoxathiin-7-ol

Cat. No.: B8423835
M. Wt: 182.24 g/mol
InChI Key: FVBOXAKEXDLDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydro-1,4-benzoxathiin-7-ol is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzoxathiin-7-ol

InChI

InChI=1S/C9H10O2S/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,10H,2-3H2,1H3

InChI Key

FVBOXAKEXDLDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The allyl ether from stage (i) (1.40 g, 6.3 mmol) was dissolved in THF (63 mL) and treated with sodium borohydride (1.19 g, 31.5 mmol) followed by palladium tetrakis(triphenylphosphine) (730 mg, 0.63 mmol), and the mixture was heated to 40° C. overnight. After cooling to room temperature the THF was evaporated and the residue was partitioned between 2M NaOH (25 mL) and diethyl ether (25 mL). The aqueous layer was separated and the organic layer re-extracted with 2M NaOH (25 mL). The combined aqueous layers were acidified with concentrated hydrochloric acid to pH 7–8 and extracted with EtOAc (2×25 mL). The combined organic extracts were dried (MgSO4) and evaporated to a brown oil (10.73 g, 93%) of the desired title phenol; δH (CDCl3, 400 MHz) 2.17 (3H, s), 3.07 (2H, m), 4.33 (2H, m), 6.20 (1H, s), 6.31 (1H, s); MS m/z (TS+) 183 (MH+).
Name
allyl ether
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
730 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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